2-(Propan-2-YL)-5-(thiophen-2-YL)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H15NS |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
2-propan-2-yl-5-thiophen-2-ylaniline |
InChI |
InChI=1S/C13H15NS/c1-9(2)11-6-5-10(8-12(11)14)13-4-3-7-15-13/h3-9H,14H2,1-2H3 |
InChI Key |
DXSZFQPLOLKLFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C2=CC=CS2)N |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 2 Propan 2 Yl 5 Thiophen 2 Yl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
1H NMR for Proton Environments and Coupling Constants
Proton (1H) NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For 2-(propan-2-yl)-5-(thiophen-2-yl)aniline, the 1H NMR spectrum would be expected to show distinct signals for the protons of the isopropyl group, the aniline (B41778) ring, the thiophene (B33073) ring, and the amine group.
Isopropyl Group: This would likely appear as a doublet for the six equivalent methyl (CH3) protons and a septet for the single methine (CH) proton, due to spin-spin coupling.
Aniline Ring: The protons on the substituted benzene (B151609) ring would produce signals in the aromatic region, with their specific chemical shifts and splitting patterns determined by their positions relative to the amino and isopropyl substituents.
Thiophene Ring: The three protons on the thiophene ring would also resonate in the aromatic region, typically exhibiting characteristic coupling constants.
Amine Group: The -NH2 protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
A detailed analysis of the coupling constants (J-values) would reveal which protons are adjacent to one another, confirming the connectivity of the molecular fragments.
13C NMR for Carbon Skeleton Analysis and Chemical Shifts
Carbon-13 (13C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would be expected to show:
Isopropyl Carbons: Separate signals for the methyl carbons and the methine carbon.
Aromatic Carbons: Signals corresponding to the carbons of the aniline and thiophene rings. The chemical shifts would be influenced by the attached functional groups, with carbons bonded to the nitrogen and sulfur atoms showing characteristic shifts.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Complex Spectral Assignments
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, showing cross-peaks between their respective signals. It would be used to confirm the proton-proton connectivities within the isopropyl, aniline, and thiophene moieties.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is essential for assigning the 13C NMR spectrum based on the already assigned 1H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for establishing the connectivity between the different structural units, for example, linking the isopropyl group to the aniline ring and the thiophene ring to the aniline ring.
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, probe the vibrational modes of a molecule. They are highly effective for identifying the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display absorption bands corresponding to the characteristic vibrations of its functional groups. Expected key absorptions would include:
N-H Stretching: Typically observed in the 3300-3500 cm-1 region for the primary amine (-NH2).
C-H Stretching: Aromatic C-H stretches would appear above 3000 cm-1, while aliphatic C-H stretches from the isopropyl group would be just below 3000 cm-1.
C=C Stretching: Aromatic ring stretching vibrations would be found in the 1450-1600 cm-1 region.
C-N Stretching: This vibration for the aromatic amine would likely appear in the 1250-1360 cm-1 range.
Thiophene Ring Vibrations: Characteristic bands for the C-S bond and ring vibrations would also be present.
Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes
FT-Raman spectroscopy provides complementary information to FT-IR. Vibrational modes that are weak or absent in the IR spectrum are often strong in the Raman spectrum, and vice versa. For this molecule, FT-Raman would be particularly useful for observing:
Symmetric Vibrations: Symmetrically substituted aromatic rings and C-S bonds often produce strong Raman signals.
Carbon Backbone Vibrations: The vibrations of the carbon skeleton of the aromatic rings would be clearly visible.
A combined analysis of both FT-IR and FT-Raman spectra would provide a more complete picture of the vibrational properties of the molecule, confirming the presence of all key functional groups.
Vibrational Band Assignments based on Potential Energy Distribution (PED)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insight into the molecular structure, bonding, and functional groups of a compound. The assignment of observed vibrational bands to specific molecular motions is complex due to the coupling of various vibrations. Potential Energy Distribution (PED) analysis, a theoretical method often employed alongside Density Functional Theory (DFT) calculations, is a powerful tool for providing a quantitative, unambiguous assignment of vibrational modes. nih.gov
For this compound, a detailed PED analysis would elucidate the contributions of individual bond stretches, angle bends, and torsions to each normal mode of vibration. Based on studies of substituted anilines, thiophenes, and isopropyl-arenes, a predicted vibrational assignment can be formulated. asianpubs.orgresearchgate.netresearchgate.net
Key Vibrational Modes:
Aniline Moiety: The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3500–3300 cm⁻¹ region (asymmetric and symmetric stretching). researchgate.net The C-N stretching vibration is predicted around 1330–1260 cm⁻¹. Aromatic C-H stretching modes typically occur above 3000 cm⁻¹, while the in-plane and out-of-plane bending vibrations are found at lower wavenumbers.
Thiophene Moiety: The thiophene ring exhibits characteristic C-H stretching vibrations around 3100 cm⁻¹. The aromatic C=C stretching vibrations are expected in the 1550–1350 cm⁻¹ region. The C-S stretching modes are typically weaker and appear in the 710-680 cm⁻¹ range.
Isopropyl Group: The aliphatic C-H stretching vibrations of the isopropyl group are anticipated in the 2970–2870 cm⁻¹ range. The characteristic bending vibrations, including the symmetric and asymmetric deformations of the methyl groups, will be present in the 1470–1370 cm⁻¹ region.
A hypothetical table of significant vibrational modes and their assignments based on PED analysis of analogous compounds is presented below.
| Predicted Wavenumber (cm⁻¹) | Assignment (Contribution based on PED) | Functional Group |
| ~3470 | ν_as(N-H) | Aniline |
| ~3385 | ν_s(N-H) | Aniline |
| ~3105 | ν(C-H) | Thiophene |
| ~3050 | ν(C-H) | Aniline Ring |
| ~2965 | ν_as(C-H) | Isopropyl (CH₃) |
| ~2875 | ν_s(C-H) | Isopropyl (CH₃) |
| ~1620 | δ(N-H) scissoring | Aniline |
| ~1595 | ν(C=C) | Aromatic Rings |
| ~1460 | δ_as(C-H) bending | Isopropyl (CH₃) |
| ~1370 | δ_s(C-H) bending | Isopropyl (CH₃) |
| ~1280 | ν(C-N) | Aniline |
| ~810 | γ(C-H) out-of-plane bending | Thiophene/Aniline |
| ~690 | ν(C-S) | Thiophene |
This table is predictive and based on characteristic group frequencies and DFT/PED studies of related structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties and Chromophore Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. The molecule this compound contains two primary chromophores: the aniline ring and the thiophene ring, which are conjugated together. This extended π-system is expected to result in absorption bands in the UV or near-visible region.
The primary electronic transitions anticipated are π→π* transitions associated with the conjugated aromatic system and n→π* transitions involving the non-bonding electrons of the nitrogen and sulfur atoms.
π→π Transitions:* These are typically high-intensity absorptions. The conjugation between the aniline and thiophene rings will lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing a bathochromic (red) shift of the primary π→π* transition compared to the individual aniline and thiophene chromophores.
n→π Transitions:* The lone pair of electrons on the aniline nitrogen can be excited to an antibonding π* orbital. This transition is generally of lower intensity than π→π* transitions and is also sensitive to solvent polarity.
Substituent Effects: The electron-donating amino group (-NH₂) and the alkyl isopropyl group act as auxochromes, typically causing a bathochromic shift and an increase in absorption intensity (hyperchromic effect). The coupling of the thiophene ring further extends the conjugation, significantly shifting the absorption to longer wavelengths. nih.gov
Based on data for related 2-arylthiophenes and substituted anilines, the principal absorption maxima (λ_max) can be predicted.
| Predicted λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Chromophore |
| ~240-260 | High (~10,000-20,000) | π→π | Phenyl/Aniline |
| ~300-340 | High (~15,000-25,000) | π→π | Thienyl-Aniline Conjugated System |
| ~350-390 | Low-Medium (~1,000-5,000) | n→π* | Aniline Nitrogen Lone Pair |
This table presents expected values based on the analysis of similar conjugated aromatic systems.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement of its molecular ion. For this compound (molecular formula C₁₃H₁₅NS), the theoretical exact mass can be calculated with high precision.
Molecular Formula: C₁₃H₁₅NS
Theoretical Monoisotopic Mass: 217.0925 g/mol
An HRMS experiment would be expected to yield a measured m/z value for the molecular ion [M]⁺ or protonated molecule [M+H]⁺ that is within a few parts per million (ppm) of this theoretical value, unequivocally confirming the elemental composition.
Analysis of the fragmentation pattern in the mass spectrum provides structural information. Upon electron ionization (EI), the molecular ion is formed, which then undergoes characteristic fragmentation.
Predicted Fragmentation Pathways:
Loss of a Methyl Radical: A primary fragmentation pathway for isopropyl-substituted aromatics is the loss of a methyl radical (•CH₃) via benzylic cleavage to form a stable secondary carbocation. This would result in a significant fragment at [M-15]⁺.
Loss of Propylene (B89431): A McLafferty-type rearrangement is possible, leading to the loss of a neutral propylene molecule (C₃H₆) from the molecular ion, resulting in a fragment at [M-42]⁺.
Cleavage of the Inter-ring C-C Bond: The bond connecting the aniline and thiophene rings can cleave, leading to fragments corresponding to the individual ring systems.
Thiophene Ring Fragmentation: The thiophene ring can undergo characteristic fragmentation, such as the loss of a thioformyl (B1219250) radical (•CHS) or acetylene (B1199291) (C₂H₂).
| Predicted m/z | Ion Formula | Description |
| 217.0925 | [C₁₃H₁₅NS]⁺ | Molecular Ion [M]⁺ |
| 202.0690 | [C₁₂H₁₂NS]⁺ | Loss of methyl radical (•CH₃) from isopropyl group; [M-15]⁺ |
| 174.0612 | [C₁₀H₈NS]⁺ | Loss of propylene (C₃H₆); [M-43]⁺ (after H rearrangement) |
| 134.0585 | [C₉H₁₂N]⁺ | Isopropyl-aniline fragment cation |
| 83.0034 | [C₄H₃S]⁺ | Thienyl fragment cation |
This table outlines plausible high-resolution masses for key fragments. nih.govmiamioh.edunih.gov
X-ray Crystallography for Precise Solid-State Molecular Structure and Crystal Packing Analysis
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a solid-state crystal lattice, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure has been reported for this compound, its solid-state structure can be inferred from analyses of related thiophene-phenylene systems and substituted anilines. nih.govtandfonline.comacs.org
Molecular Conformation: The molecule is expected to be non-planar. There will be a significant dihedral angle between the planes of the aniline and thiophene rings due to steric hindrance, although electronic effects will favor some degree of planarity to maximize π-conjugation. The isopropyl group will also be oriented to minimize steric clash with the ortho-amino group.
Crystal Packing and Intermolecular Interactions: The crystal packing will be governed by a combination of weak intermolecular forces.
Hydrogen Bonding: The amine (-NH₂) group can act as a hydrogen bond donor, potentially forming N-H···S or N-H···π interactions with neighboring molecules.
π–π Stacking: The aromatic aniline and thiophene rings are likely to engage in π–π stacking interactions. These can occur in a parallel-displaced or T-shaped arrangement to stabilize the crystal lattice.
C-H···π Interactions: Hydrogen atoms from the isopropyl group or the aromatic rings can interact with the π-electron clouds of adjacent rings.
Based on similar small aromatic molecules, a monoclinic or orthorhombic crystal system would be a common outcome.
| Crystallographic Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c or C2/c |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 95 - 110 |
| Z (molecules per unit cell) | 4 |
This table provides a hypothetical set of crystallographic parameters based on known structures of analogous compounds and is for illustrative purposes only.
Applications in Materials Science and Chemical Sensing Non Biological Focus
Development as Monomers for Conductive Polymers and Organic Electronics
The presence of both aniline (B41778) and thiophene (B33073) units in 2-(Propan-2-YL)-5-(thiophen-2-YL)aniline suggests its potential as a monomer for the synthesis of conductive polymers. Both polyaniline and polythiophene are well-known classes of conducting polymers with extensive applications. The combination of these two moieties within a single monomer unit could lead to polymers with hybrid properties, potentially offering advantages in terms of processability, stability, and electronic characteristics.
The synthesis of the homopolymer, Poly[this compound], and its copolymers can be achieved through chemical or electrochemical polymerization methods. The polymerization would likely proceed through the coupling of the aniline units, similar to the polymerization of other aniline derivatives. The thiophene ring can also participate in polymerization, leading to a more complex polymer structure. The isopropyl group on the aniline ring is expected to enhance the solubility of the resulting polymers in common organic solvents, which is a significant advantage for solution-based processing and device fabrication.
Characterization of these polymers would involve a suite of spectroscopic and analytical techniques to determine their structure, molecular weight, and thermal properties.
Table 1: Potential Characterization Techniques for Poly[this compound]
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the polymer's chemical structure and connectivity of monomer units. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of characteristic functional groups and the successful polymerization. |
| UV-Visible Spectroscopy | Investigates the electronic absorption properties and determines the optical bandgap of the polymer. |
| Cyclic Voltammetry (CV) | Studies the electrochemical behavior, including oxidation and reduction potentials, and estimates the HOMO and LUMO energy levels. |
| Gel Permeation Chromatography (GPC) | Determines the average molecular weight and molecular weight distribution of the polymer. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer. |
The synthesis of copolymers by reacting this compound with other monomers, such as aniline or other thiophene derivatives, could further tune the properties of the resulting materials. This approach allows for the engineering of polymers with specific electronic and physical characteristics tailored for particular applications.
The electronic properties of polymers derived from this compound make them interesting candidates for use in organic photovoltaic (OPV) devices. In an OPV device, a polymer donor material absorbs light to create excitons, which are then dissociated at the interface with an acceptor material to generate free charge carriers.
The suitability of Poly[this compound] as a donor material in OPVs would depend on several factors, including its optical bandgap, energy levels (HOMO and LUMO), and charge carrier mobility. The broad absorption spectrum and appropriate energy level alignment with common acceptor materials, such as fullerene derivatives (e.g., PCBM), are crucial for efficient device performance. The improved solubility due to the isopropyl group could facilitate the formation of uniform and well-controlled active layers through solution-processing techniques like spin-coating or printing, which is essential for high-performance solar cells.
Design and Application in Chemical Sensing Technologies
The inherent fluorescence and electrochemical activity of aniline and thiophene derivatives provide a foundation for their use in chemical sensing applications.
Molecules containing aniline and thiophene moieties often exhibit fluorescence. The intensity of this fluorescence can be altered upon interaction with specific analytes. This phenomenon, known as fluorescence quenching, can be harnessed for chemical sensing. The mechanism of quenching can be dynamic (collisional) or static (formation of a non-fluorescent complex). For Poly[this compound], the extended π-conjugated system is expected to give rise to fluorescence. The presence of electron-rich aniline and thiophene units could make the polymer sensitive to electron-deficient analytes, which could quench its fluorescence upon interaction. This could form the basis for sensors designed to detect various environmental pollutants or industrial chemicals.
Beyond fluorescence quenching, other optical sensing modalities could be explored. These include colorimetric sensing, where the polymer changes color upon exposure to an analyte. Such changes can be visually detected or quantified using a simple spectrophotometer. The electrochemical properties of the polymer could also be exploited for electrochemical sensing, where changes in current or potential upon interaction with an analyte are measured.
Utility in Dye Chemistry for Materials Coloring
The chromophoric nature of the this compound monomer and its corresponding polymer suggests potential applications in dye chemistry. The color of these materials arises from the absorption of light in the visible region of the electromagnetic spectrum, which is a characteristic of extended π-conjugated systems. By modifying the chemical structure, for instance, by introducing different substituents or by copolymerization, the absorption spectrum and thus the color of the material can be tuned. This tunability makes these compounds potentially useful as dyes for coloring various materials, including plastics, textiles, and coatings, where properties like thermal stability and lightfastness would be important considerations.
Synthesis of Aminothiophene-Based Azo Dyes and Their Spectroscopic Properties
The synthesis of azo dyes derived from aminothiophenes is a well-established process in dye chemistry. This typically involves the diazotization of the primary aromatic amine, in this case, this compound, followed by a coupling reaction with a suitable electron-rich nucleophile. The resulting azo dyes often exhibit intense colors due to the extended π-conjugated system created by the azo linkage between the thiophene ring and the coupling component.
The spectroscopic properties of these dyes are of primary interest. The color of azo dyes is determined by the azo bonds and their associated chromophores and auxochromes. The absorption maxima (λmax) of thiophene-based azo dyes can vary significantly, with reported values ranging from 437 to 534 nm in toluene, depending on the substituents present in the diazo component. Generally, azo dyes derived from 2-aminothiophenes are known for their high degree of brightness.
Table 1: General Spectroscopic Properties of Aminothiophene-Based Azo Dyes
| Property | Typical Range/Value | Significance |
| λmax (in organic solvents) | 437 - 597 nm | Determines the color of the dye. Varies with solvent polarity and substituents. |
| Molar Extinction Coefficient (ε) | 3.217 - 4.221 x 10⁴ L/mol⁻¹cm⁻¹ | Indicates the intensity of light absorption; higher values signify stronger color. |
| Solvatochromism | Bathochromic shift in polar solvents | A shift to longer wavelengths (red shift) in more polar solvents is often observed. |
Note: The data in this table represents general findings for aminothiophene-based azo dyes and not specifically for dyes derived from this compound.
Dyeing Performance and Spectroscopic Characteristics on Various Substrates
Azo dyes based on aminothiophenes have been evaluated for their performance as disperse dyes for synthetic fibers like polyester (B1180765) and nylon, as well as on natural substrates such as chrome-tanned leather. These dyes are noted for producing a range of shades, including red, dark blue, and dark maroon.
The dyeing performance is assessed based on several fastness properties, which indicate the durability of the color on the substrate. These properties include wash fastness, light fastness, and rubbing fastness. Aminothiophene-derived azo dyes have demonstrated good to excellent fastness properties. For instance, on chrome-tanned leather, wash fastness ratings have been reported to range from good to excellent, while on nylon 6,6, the ratings were very good to excellent. Similarly, good light fastness and very good rubbing, perspiration, and washing fastness have been observed on polyester fibers.
Table 2: Dyeing and Fastness Properties of Aminothiophene-Based Azo Dyes on Different Substrates
| Substrate | Color Shades | Wash Fastness | Light Fastness | Rubbing Fastness |
| Chrome-Tanned Leather | Red, Dark Blue, Dark Maroon | 3 (Good) to 5 (Excellent) | 4 (Moderate) to 7 (Excellent) | 4 (Very Good) to 5 (Excellent) |
| Nylon 6,6 | Not specified | 4 (Very Good) to 5 (Excellent) | Not specified | 4 (Very Good) to 5 (Excellent) |
| Polyester Fibers | Grey to Blue | Very Good | Good | Very Good |
Note: The data in this table is based on general studies of aminothiophene-based azo dyes. The specific performance of dyes from this compound may vary.
Investigation as Corrosion Inhibitors in Material Protection
Organic compounds containing heteroatoms such as nitrogen and sulfur, along with aromatic rings, are often investigated as corrosion inhibitors for metals and alloys in acidic environments. These molecules can adsorb onto the metal surface, forming a protective layer that hinders the corrosion process. The efficiency of these inhibitors often increases with their concentration.
While there is no specific research available on "this compound" as a corrosion inhibitor, its molecular structure suggests potential in this application. The presence of the aniline nitrogen, the thiophene sulfur, and the aromatic systems could facilitate its adsorption on a metal surface. The mechanism of inhibition can involve both physical and chemical adsorption.
Table 3: Potential Features of this compound as a Corrosion Inhibitor
| Structural Feature | Potential Role in Corrosion Inhibition |
| Aniline Nitrogen Atom | Acts as a potential adsorption center to coordinate with the metal surface. |
| Thiophene Sulfur Atom | The lone pair of electrons on the sulfur atom can also participate in the adsorption process. |
| Aromatic Rings (Aniline and Thiophene) | The π-electrons of the aromatic rings can interact with the d-orbitals of the metal, enhancing adsorption. |
| Overall Molecular Structure | The planar nature of the aromatic rings allows for effective surface coverage. |
Further experimental studies, such as weight loss measurements and electrochemical techniques, would be necessary to determine the actual effectiveness and mechanism of "this compound" as a corrosion inhibitor for various metals in different corrosive media.
Conclusion and Future Research Directions
Summary of Key Findings and Contributions to Thiophenyl Aniline (B41778) Chemistry
The core contribution of thiophenyl anilines lies in their role as hybrid precursors for a variety of functional materials. researchgate.net The strategic combination of a thiophene (B33073) unit, known as an electron acceptor, and an aniline unit, which acts as an electron donor, creates a donor-acceptor (D-A) structure. researchgate.netmdpi.comjept.de This intrinsic electronic architecture is fundamental to their utility.
Key contributions of this class of compounds include:
Precursors to Conductive Polymers: Thiophene-substituted anilines are pivotal monomers for the synthesis of conductive polymers. researchgate.netunimib.it These polymers often exhibit enhanced properties compared to their homopolymer counterparts like polyaniline (PANI) and polythiophene (PTh), such as improved solubility and tunable electronic characteristics. researchgate.net
Building Blocks for Complex Heterocycles: The thiophenyl aniline scaffold serves as a versatile starting point for constructing more complex heterocyclic systems, which are of interest in medicinal chemistry and materials science. researchgate.net
Ligands in Coordination Chemistry: These compounds can act as ligands for metal complexes, opening avenues for new catalysts and materials with unique photophysical properties. researchgate.netunimib.it
Organic Electronics: Copolymers derived from thiophene and aniline are explored for applications in organic solar cells, where they can function as electron donor layers. researchgate.net The resulting polymers possess optical and electronic properties suitable for photovoltaic devices. researchgate.net
Challenges and Limitations in the Synthesis and Characterization of Complex Thiophene-Aniline Hybrids
Despite their potential, the synthesis and characterization of complex thiophene-aniline hybrids are not without significant challenges.
Synthesis Challenges:
Reaction Conditions: Traditional cross-coupling methods, such as the Suzuki-Miyaura reaction, are commonly used for their synthesis but often require long reaction times (12 hours or more), high temperatures, and an inert atmosphere to achieve high yields. researchgate.net
Catalyst Efficiency and Cost: The reliance on palladium catalysts, while effective, adds to the cost and environmental footprint of the synthesis. mdpi.comresearchgate.netunimib.it
Electrochemical Polymerization: When creating copolymers, the large difference in the electrooxidation potentials of aniline (around 0.8 V) and thiophene (around 2.0 V) complicates the electropolymerization process, potentially leading to the preferential formation of polyaniline. jept.de
Solubility Issues: Both the monomers and the resulting polymers can suffer from poor solubility in common organic solvents, which complicates purification, processing, and characterization. mdpi.comjept.de While attaching alkyl chains can increase solubility, it may not significantly alter conductivity. researchgate.net
Characterization Hurdles:
Structural Confirmation: While standard techniques like NMR, FT-IR, and UV-Vis spectrometry are employed, definitively characterizing the precise structure and linkage in copolymers can be complex. researchgate.netscilit.com
Morphology and Crystallinity: The performance of these materials in devices is highly dependent on their solid-state morphology and degree of crystallinity, which can be difficult to control and analyze. Techniques like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) are necessary to probe these features. researchgate.netresearchgate.net
The table below illustrates a comparative overview of synthetic methodologies, highlighting some of these challenges.
| Method | Typical Catalyst | Common Solvents | Reaction Time | Yield (%) | Key Limitations |
| Traditional Suzuki Coupling | Pd(dppf)Cl₂ | Toluene, Dioxane | 12 - 72 hours | 55 - 96 | Long reaction times, high temperature, requires inert atmosphere. researchgate.netnih.gov |
| Micellar Suzuki Coupling | Pd(dtbpf)Cl₂ | Water with Surfactant | 15 min - 1 hour | 81 - 98 | Sensitive to surfactant choice and concentration. unimib.itmdpi.comresearchgate.netunimib.it |
| Electrochemical Polymerization | - | Acetonitrile | Variable | - | Large oxidation potential difference between monomers. jept.de |
| Oxidative Polymerization | FeCl₃ | Chloroform | ~24 hours | Moderate | Control over polymer structure and molecular weight can be difficult. researchgate.net |
Note: The data in this table is illustrative and compiled from various sources on thiophenyl aniline synthesis to represent typical outcomes.
Prospective Research Avenues for 2-(Propan-2-YL)-5-(thiophen-2-YL)aniline
For a specific yet under-explored molecule like this compound, future research would likely mirror the cutting-edge advancements being applied to its broader chemical class.
Exploration of Novel Synthetic Pathways and Catalytic Systems
A primary focus for future work would be the development of more efficient and sustainable synthetic methods. A promising approach is micellar synthesis , which utilizes surfactants in water to create nanoreactors. mdpi.comresearchgate.netunimib.it This technique has been successfully applied to the Suzuki cross-coupling of thiophenes and anilines, achieving yields up to 98% in as little as 15 minutes at room temperature and without the need for an inert atmosphere. mdpi.comresearchgate.netunimib.it Applying this to the synthesis of this compound could dramatically improve its accessibility for further study. Research into alternative, cheaper, and more earth-abundant metal catalysts (e.g., copper or nickel-based systems) also represents a vital research direction.
Advanced Computational Modeling for Predictive Material Design
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers a powerful tool for predicting the properties of novel thiophenyl aniline derivatives before their synthesis. physchemres.orgphyschemres.org These methods can accurately calculate key electronic and optical parameters. physchemres.orgphyschemres.org
For a molecule like this compound and its derivatives, computational studies could:
Predict HOMO-LUMO energy levels to estimate the electronic band gap.
Simulate UV-Vis absorption spectra (λmax).
Calculate ionization potentials and electron affinities.
Model the geometric structure to understand how substituents (like the propan-2-yl group) influence planarity and intermolecular interactions.
This predictive power can guide synthetic efforts toward molecules with tailored properties for specific applications, such as organic photovoltaics or field-effect transistors. jmaterenvironsci.com
The following table contains hypothetical DFT-calculated data for a series of thiophenyl aniline derivatives to illustrate the type of information that can be generated to guide material design.
| Compound | Substituent on Aniline | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) | Predicted λmax (nm) |
| 1 | H | -5.10 | -1.89 | 3.21 | 386 |
| 2 | 2-(Propan-2-YL) | -5.05 | -1.85 | 3.20 | 388 |
| 3 | 2-Nitro | -5.45 | -2.50 | 2.95 | 420 |
| 4 | 2-Methoxy | -4.95 | -1.80 | 3.15 | 393 |
Note: This data is hypothetical and for illustrative purposes to show the utility of computational modeling in this research area, based on general trends observed in computational studies of similar conjugated systems. physchemres.orgresearchgate.net
Development of New Material Science Applications based on the Compound's Unique Properties
The unique D-A structure inherent to the thiophenyl aniline class suggests numerous applications in material science. Future research on this compound could focus on leveraging its specific properties. The bulky propan-2-yl group, for instance, might enhance solubility while influencing the solid-state packing and morphology of derived polymers.
Potential application areas to explore include:
Organic Field-Effect Transistors (OFETs): The semiconductor properties of thiophene-based materials are well-established. unibo.it
Dye-Sensitized Solar Cells (DSSCs): These molecules could serve as the core of organic dyes.
Organic Light-Emitting Diodes (OLEDs): The tunable electronic structure could be exploited to create materials that emit light at specific wavelengths. nih.gov
Chemosensors: The aniline and thiophene moieties can be functionalized to create receptors for specific analytes, leading to a detectable change in the molecule's optical or electronic properties.
Q & A
Q. What are the optimal synthetic routes for 2-(Propan-2-YL)-5-(thiophen-2-YL)aniline in laboratory settings?
Methodological Answer: The synthesis typically involves coupling reactions between substituted anilines and thiophene derivatives. A common approach is the Buchwald-Hartwig amination or Ullmann coupling, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) to introduce the thiophene moiety to the aniline core. Reaction optimization includes:
- Temperature: 80–110°C in toluene or dioxane.
- Catalytic system: Pd-based catalysts with phosphine ligands for C–N bond formation.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization.
Table 1: Example reaction conditions and yields from analogous syntheses :
| Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Isopropylaniline | Pd(OAc)₂/Xantphos | Toluene | 100 | 72 |
| 5-Bromo-thiophene | CuI/1,10-phenanthroline | DMF | 120 | 65 |
Key Considerations: Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry of aryl halide and amine to minimize by-products.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm for thiophene and aniline groups). Isopropyl groups show characteristic doublets (δ 1.2–1.4 ppm for CH₃ and a septet for CH).
- HSQC/HMBC: Resolve connectivity between thiophene and aniline moieties.
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ = 218.11 g/mol).
- IR Spectroscopy: Identify NH₂ stretches (~3400 cm⁻¹) and C–S bonds (~700 cm⁻¹).
Table 2: Representative NMR data for analogous compounds :
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| NH₂ (aniline) | 4.8–5.2 | Broad singlet |
| Thiophene H | 6.9–7.3 | Multiplet |
| Isopropyl CH | 3.1–3.3 | Septet |
Note: Use deuterated DMSO or CDCl₃ to avoid solvent interference in NH₂ detection.
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound, and what functionals are recommended?
Methodological Answer: DFT calculations (e.g., Gaussian or ORCA software) can model HOMO-LUMO gaps, charge distribution, and absorption spectra. Recommended functionals:
- B3LYP-D3: Incorporates exact exchange and dispersion corrections for thermochemical accuracy (±2.4 kcal/mol error in atomization energies) .
- ωB97X-D: Superior for non-covalent interactions (e.g., π-stacking in aromatic systems).
Table 3: Comparison of functionals for electronic properties :
| Functional | HOMO-LUMO (eV) | Dipole Moment (D) | Avg. Error (kcal/mol) |
|---|---|---|---|
| B3LYP-D3/6-311+G(d,p) | 4.2 | 2.8 | 2.4 |
| ωB97X-D/def2-TZVP | 4.0 | 3.1 | 1.9 |
Workflow:
Optimize geometry at B3LYP/6-31G(d).
Refine with larger basis sets (6-311+G(d,p)).
Include solvent effects (PCM model for toluene).
Q. What strategies resolve contradictions between experimental crystallographic data and computational models?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., crystal packing) vs. gas-phase DFT models. Strategies include:
- X-ray Refinement: Use SHELXL for anisotropic displacement parameters and twin refinement .
- DFT Optimization: Compare bond lengths/angles with crystallographic data. For example, C–S bond lengths in thiophene may differ by 0.02–0.05 Å between experiment and theory.
Table 4: Bond length comparison (experimental vs. B3LYP/6-31G(d)) :
| Bond Type | X-ray (Å) | DFT (Å) | Deviation |
|---|---|---|---|
| C–S (thiophene) | 1.71 | 1.69 | -0.02 |
| C–N (aniline) | 1.42 | 1.40 | -0.02 |
Resolution Steps:
Validate crystallographic data with WinGX (e.g., check R-factors < 5%) .
Perform periodic DFT calculations (e.g., VASP) to model crystal environments.
Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?
Methodological Answer:
- Kinetic Profiling: Monitor reaction intermediates via in-situ FTIR or NMR. For example, track NH₂ deprotonation in coupling reactions.
- Isotopic Labeling (²H/¹³C): Confirm proton transfer steps. Deuterated aniline (ND₂) can reveal kinetic isotope effects (KIE > 1 indicates rate-limiting proton transfer).
Case Study: In Pd-catalyzed amination, isotopic labeling showed KIE = 1.8, confirming oxidative addition as the rate-limiting step .
Q. What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Degradation Pathways: Oxidation of NH₂ to nitro groups or thiophene ring sulfonation.
- Storage Conditions:
- Temperature: -20°C under argon.
- Light Protection: Amber vials to prevent photodegradation.
- Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to inhibit oxidation.
Table 5: Stability data for analogous anilines :
| Condition | Degradation (%) at 6 Months |
|---|---|
| 25°C, air | 35 |
| -20°C, argon | <5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
